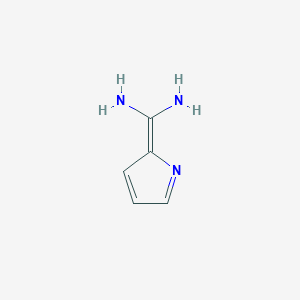

1H-pyrrole-2-carboximidamide

Description

BenchChem offers high-quality 1H-pyrrole-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrrole-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1H-pyrrole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-5(7)4-2-1-3-8-4/h1-3,8H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUPKDUNLKQBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546388 | |

| Record name | 1-(2H-Pyrrol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105533-75-3 | |

| Record name | 1-(2H-Pyrrol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 1H-Pyrrole-2-Carboximidamide and Its Derivatives for Drug Discovery

This document provides researchers, medicinal chemists, and drug development professionals with an in-depth technical guide on the synthesis of 1H-pyrrole-2-carboximidamide and its derivatives. This scaffold is a cornerstone in the design of novel therapeutics due to its unique physicochemical properties and proven pharmacological relevance. This guide emphasizes the causality behind experimental choices, providing a framework for not only reproducing but also adapting these methodologies for the synthesis of diverse compound libraries.

Part 1: The Strategic Importance of the Pyrrole-2-Carboximidamide Scaffold

Pharmacological Significance of the Pyrrole Core

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The pyrrole-2-carboxamide moiety, in particular, is a pharmacophore present in molecules with activities ranging from insecticides to inhibitors of DNA gyrase and topoisomerase I.[2][4]

The carboximidamide (amidine) functional group is a bioisostere of the carboxylic acid and amide groups but possesses distinct properties. As a strong base, it is typically protonated at physiological pH, allowing for the formation of strong ionic and hydrogen bond interactions with biological targets such as enzymes and receptors. This feature is often exploited to enhance binding affinity and modulate pharmacokinetic properties. The synthesis of pyrrole-2-carboximidamides is therefore a highly valuable strategy in the pursuit of new therapeutic agents.

Design Rationale for Targeting Pyrrole-2-Carboximidamides

The rationale for designing molecules around the 1H-pyrrole-2-carboximidamide core is threefold:

-

Structural Rigidity and Planarity: The aromatic pyrrole ring provides a rigid, planar core, which is advantageous for presenting substituents in well-defined spatial orientations for optimal target interaction.

-

Hydrogen Bonding Capabilities: The pyrrole N-H group and the two N-H groups of the unsubstituted carboximidamide are excellent hydrogen bond donors, while the imine nitrogen is a strong hydrogen bond acceptor. This rich tapestry of potential interactions is key to molecular recognition.

-

Modulation of Physicochemical Properties: The basicity of the amidine group allows for salt formation, which can be used to tune solubility, a critical parameter in drug development. Furthermore, the amidine can serve as a key anchoring point within a protein binding site.

Part 2: Core Synthetic Strategies

The most direct and reliable pathway to 1H-pyrrole-2-carboximidamide involves the preparation of a key intermediate, 1H-pyrrole-2-carbonitrile, followed by its conversion to the target amidine.

Synthesis of the Key Precursor: 1H-Pyrrole-2-Carbonitrile

The synthesis of 2-cyanopyrroles is a well-established field, with several effective methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.

A classic and straightforward approach begins with the readily available 1H-pyrrole-2-carboxaldehyde. This method involves two simple, high-yielding steps.

-

Oxime Formation: The aldehyde is condensed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) to form 1H-pyrrole-2-carboxaldehyde oxime.

-

Dehydration: The resulting aldoxime is then dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, trifluoroacetic anhydride, or Burgess reagent. This step proceeds via the elimination of water to yield the carbon-nitrogen triple bond.

For more complex, substituted pyrroles, modern cross-coupling methods offer a powerful alternative. A recently developed protocol involves the copper-catalyzed reaction of aromatic olefins or alkynes with dimethylformamide (DMF) and trimethylsilyl cyanide (TMSCN).[5][6] This one-pot reaction constructs the substituted 2-cyanopyrrole ring system in a single step, offering access to a wide range of derivatives.[5][6]

| Method | Starting Material(s) | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |

| A: Aldoxime Dehydration | 1H-Pyrrole-2-carboxaldehyde | 1. NH₂OH·HCl, Base 2. Ac₂O or TFAA, heat | 80-95% | High-yielding, simple, uses common reagents. | Two distinct steps required. |

| B: Cu-Catalyzed Cyclization | Aromatic Olefin/Alkyne, DMF | Cu(OTf)₂, TMSCN, DDQ, 80°C | 60-85% | One-pot synthesis of complex derivatives.[6] | Requires a catalyst, potentially expensive reagents. |

| C: Azide-Alkyne Cycloaddition | Terminal Alkyne, Sulfonyl Azide | CuI, Et₃N | 70-92% | High yields, excellent regioselectivity for functionalized pyrroles. | Multi-step sequence to generate the reactive intermediate. |

The Pinner Reaction: The Gold Standard for Amidine Synthesis

The Pinner reaction is the most widely used and reliable method for converting nitriles into carboximidamides.[7] It is a two-step process that proceeds through an imidate salt intermediate, known as a Pinner salt.[8]

The reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the intermediates back to amides or esters.[8]

-

Imidate Formation: Anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of the nitrile in an alcohol (typically ethanol or methanol). The acid protonates the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by the alcohol. This forms a stable alkyl imidate hydrochloride salt.

-

Ammonolysis: The isolated Pinner salt is then treated with a source of ammonia (e.g., a solution of ammonia in alcohol or liquid ammonia) in a nucleophilic substitution reaction. The ammonia displaces the alkoxy group from the imidate to form the final carboximidamide hydrochloride salt.

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Materials:

-

1H-Pyrrole-2-carbonitrile

-

Anhydrous Ethanol (absolute, <0.05% water)

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Ammonia (gas or as a saturated solution in ethanol)

Procedure:

Step 1: Formation of Ethyl 1H-pyrrole-2-carboximidate hydrochloride (Pinner Salt)

-

Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.5 M solution) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl₂).

-

Cool the solution to 0 °C in an ice-water bath.

-

Bubble dry HCl gas through the stirred solution for 1-2 hours. The reaction is exothermic and a precipitate will begin to form.

-

After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 24 hours.

-

The Pinner salt will precipitate as a white solid. Collect the solid by filtration under a dry nitrogen atmosphere, wash with copious amounts of anhydrous diethyl ether to remove excess HCl and unreacted starting material, and dry under vacuum.

Step 2: Ammonolysis to 1H-Pyrrole-2-carboximidamide hydrochloride

-

Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol.

-

Suspend the dried Pinner salt (1.0 eq) in the cold ethanolic ammonia solution.

-

Stir the suspension at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield 1H-pyrrole-2-carboximidamide hydrochloride as a crystalline solid.

To synthesize N-substituted or N,N-disubstituted pyrrole-2-carboximidamides, the ammonolysis step is simply modified. Instead of ammonia, a solution of the desired primary or secondary amine (1-2 equivalents) in an anhydrous solvent is added to the Pinner salt. The rest of the procedure remains analogous.

Part 3: Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure and purity of the final product.

| Technique | Key Signals / Features | Expected Values / Patterns |

| ¹H NMR (DMSO-d₆) | Pyrrole C3-H, C4-H, C5-H | ~6.2-7.2 ppm (multiplets) |

| Pyrrole N1-H | ~12.0 ppm (broad singlet) | |

| Amidine NH₂ | ~9.0-9.5 ppm (two broad singlets) | |

| ¹³C NMR (DMSO-d₆) | C=N (Amidine) | ~160-165 ppm |

| Pyrrole C2 | ~125-130 ppm | |

| Pyrrole C3, C4, C5 | ~110-120 ppm | |

| IR (KBr Pellet) | N-H stretch (pyrrole, amidine) | 3100-3400 cm⁻¹ (broad) |

| C=N stretch | ~1650-1680 cm⁻¹ (strong) | |

| Mass Spec (ESI+) | [M+H]⁺ (for free base) | m/z corresponding to C₅H₈N₃⁺ |

Part 4: Synthetic Workflow and Process Optimization

A streamlined workflow is critical for the efficient synthesis and purification of the target compounds.

Caption: Synthetic workflow from pyrrole-2-carboxaldehyde to the target amidine.

Critical Parameters and Troubleshooting

-

Anhydrous Conditions: The presence of water during the Pinner reaction is the most common cause of failure, leading to the formation of ethyl 1H-pyrrole-2-carboxylate and 1H-pyrrole-2-carboxamide as byproducts.[9][10] All glassware must be flame-dried, and all solvents and reagents must be scrupulously anhydrous.

-

Temperature Control: The formation of the Pinner salt is typically performed at 0 °C to control the exothermicity of dissolving HCl gas and to maximize the precipitation of the salt.

-

Purity of Intermediate: The purity of the isolated Pinner salt is crucial. Washing thoroughly with anhydrous ether is essential to remove any residual acid which can complicate the subsequent ammonolysis step.

-

Purification: The final amidine hydrochloride salt is often highly polar and crystalline. Recrystallization is the preferred method of purification. If chromatographic purification is necessary, reverse-phase HPLC or chromatography on a polar stationary phase like silica gel with a polar mobile phase (e.g., DCM/MeOH/NH₄OH) may be required.

Part 5: Conclusion and Future Perspectives

The synthesis of 1H-pyrrole-2-carboximidamide and its derivatives is an accessible yet powerful strategy for medicinal chemistry programs. The Pinner reaction, while classic, remains a robust and reliable method for the preparation of these valuable building blocks from 2-cyanopyrrole precursors. By understanding the underlying mechanisms and adhering to critical experimental parameters, researchers can efficiently produce a wide array of N-substituted analogues. The continued development of novel one-pot pyrrole syntheses will further accelerate the exploration of this chemical space, paving the way for the discovery of next-generation therapeutics targeting a range of diseases.

References

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.

- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers.

- Reported pyrrole-2-carboxamide-based bioactive compounds and our... ResearchGate.

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central.

-

Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]

-

A Lewis acid-promoted Pinner reaction. ResearchGate. Available at: [Link]

- Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PubMed Central.

-

Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

-

One-Pot Synthesis of Pyrrole Derivatives. ChemistryViews. Available at: [Link]

- Efficient method for the conversion of nitriles to amidines. Google Patents.

-

Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]

-

A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. Available at: [Link]

-

Synthesis of 2-pyrrolines. Organic Chemistry Portal. Available at: [Link]

-

Pinner Reaction. Name-Reaction.com. Available at: [Link]

-

Variation of nitriles and alcohols. a. ResearchGate. Available at: [Link]

-

Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. ACS Publications. Available at: [Link]

-

Nitriles to Esters. Chemistry Steps. Available at: [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 6. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

Topic: 1H-Pyrrole-2-Carboximidamide as a Pharmacophore in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrole-2-carboximidamide scaffold has emerged as a "privileged" pharmacophore in modern drug discovery, demonstrating remarkable versatility in targeting a wide array of enzymes and receptors. Its defining feature is a positively charged amidinium group held in a constrained conformation by a pyrrole ring, enabling it to act as a potent mimic of protonated arginine or other cationic species. This allows for strong, specific interactions with key acidic residues in enzyme active sites, particularly aspartate and glutamate. This guide provides a comprehensive overview of the 1H-pyrrole-2-carboximidamide core, detailing its fundamental molecular interactions, diverse applications in targeting enzymes like nitric oxide synthases (NOS) and kinases, established synthetic routes, and critical structure-activity relationships (SAR). We further provide detailed experimental protocols and data-driven insights to empower research scientists in leveraging this powerful pharmacophore for the development of next-generation therapeutics.

The 1H-Pyrrole-2-Carboximidamide Scaffold: A Bioisostere of Arginine

The therapeutic utility of the 1H-pyrrole-2-carboximidamide moiety stems from its unique combination of structural and electronic properties. The core structure consists of a five-membered aromatic pyrrole ring attached to a carboximidamide group (also known as an amidine).

-

Cationic Mimicry : The carboximidamide group is basic and exists in its protonated, cationic form at physiological pH. This allows it to function as a bioisostere of the guanidinium group of arginine, a common recognition motif in biological systems.

-

Structural Rigidity : Unlike the flexible side chain of arginine, the pyrrole ring locks the cationic amidinium group into a relatively planar and rigid conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity.

-

Hydrogen Bonding : The scaffold is rich in hydrogen bond donors (the pyrrole N-H and the amidinium N-H groups) and an acceptor (the imine nitrogen), facilitating a network of strong and directional interactions within a protein's binding pocket.

These features make it an exceptional anchor for engaging with active sites that recognize arginine, such as the nitric oxide synthase (NOS) family of enzymes.

Key Therapeutic Applications & Molecular Interactions

The 1H-pyrrole-2-carboximidamide pharmacophore has been successfully incorporated into inhibitors targeting several important enzyme classes.

Nitric Oxide Synthase (NOS) Inhibition

A primary application of this pharmacophore is in the design of inhibitors for nitric oxide synthases (NOS), enzymes that catalyze the production of nitric oxide (NO) from L-arginine. Overproduction of NO is implicated in inflammatory diseases and neurodegenerative disorders. The 1H-pyrrole-2-carboximidamide core effectively mimics the L-arginine substrate.

Crystal structures of neuronal NOS (nNOS) in complex with pyrrole-based inhibitors reveal that the amidine group forms a crucial salt bridge interaction with a key glutamate residue (Glu592 in nNOS) in the active site. This interaction anchors the inhibitor, while the rest of the molecule can be modified to achieve isoform selectivity (i.e., selectivity for nNOS over endothelial eNOS or inducible iNOS).

DOT Diagram: Pharmacophore Interaction in NOS Active Site

Caption: Key interactions of the pharmacophore within the nNOS active site.

Protein Kinase Inhibition

The versatility of the pharmacophore extends to the vast family of protein kinases, which are critical targets in oncology. Certain ATP-competitive kinase inhibitors utilize the 1H-pyrrole-2-carboximidamide group to engage with the highly conserved hinge region of the kinase domain. This region typically features a backbone carbonyl group that can accept a hydrogen bond. The pyrrole N-H and an adjacent amidine N-H can form a bidentate hydrogen bond interaction with this hinge, securing the inhibitor in the ATP-binding pocket.

For example, derivatives have been explored as inhibitors of Protein Kinase B (Akt/PKB), a key node in cell survival signaling pathways.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1H-pyrrole-2-carboximidamide scaffold has yielded crucial insights for optimizing potency and selectivity. The general scaffold can be represented as follows, with R1, R2, and R3 being points for chemical modification.

(Image of a generic 1H-pyrrole-2-carboximidamide structure with R1, R2, R3 labels would be placed here)

| Position | Modification | General Impact on Activity (Example: NOS Inhibition) | Rationale |

| R1 (N1-H) | Alkylation or substitution | Often detrimental to potency | The N-H group is a critical hydrogen bond donor for interacting with the enzyme backbone or key residues. |

| R2 (C4) | Introduction of small alkyl or aryl groups | Can enhance potency and selectivity | These groups can occupy adjacent hydrophobic pockets in the active site, increasing van der Waals contacts. |

| R3 (C5) | Appending larger, flexible chains or ring systems | Major driver of isoform selectivity | This vector points out of the primary binding pocket, allowing for the targeting of less conserved regions of the enzyme surface. |

| Amidine | N-alkylation or conversion to cyclic analogues | Generally reduces potency | The unsubstituted, protonated amidinium is optimal for forming the key salt bridge with aspartate/glutamate residues. |

Synthetic Strategies

The 1H-pyrrole-2-carboximidamide core is synthetically accessible through several established routes. A common and reliable method involves the conversion of a corresponding nitrile precursor.

DOT Diagram: General Synthetic Workflow

Caption: A common synthetic pathway from a nitrile to the target amidine.

Protocol: Synthesis via Pinner Reaction

This protocol describes the conversion of a 2-cyanopyrrole to the corresponding 1H-pyrrole-2-carboximidamide hydrochloride salt.

Materials:

-

Substituted 2-cyanopyrrole starting material

-

Anhydrous ethanol (EtOH)

-

Anhydrous diethyl ether

-

Hydrogen chloride (HCl) gas or a solution of HCl in dioxane

-

Ammonia (NH3) gas or a 7N solution of NH3 in methanol (MeOH)

-

Round-bottom flask, magnetic stirrer, drying tube, gas inlet adapter

Procedure:

-

Imidate Formation:

-

Dissolve the 2-cyanopyrrole (1.0 eq) in anhydrous EtOH in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry HCl gas through the solution for 15-20 minutes, or add a stoichiometric amount of HCl in dioxane. The reaction is exothermic.

-

Seal the flask and allow it to stir at room temperature overnight (12-18 hours). The formation of the ethyl imidate hydrochloride salt may be observed as a precipitate.

-

Remove the solvent under reduced pressure to obtain the crude imidate salt.

-

-

Ammonolysis:

-

Dissolve the crude imidate salt in anhydrous MeOH.

-

Cool the solution to 0 °C.

-

Bubble ammonia gas through the solution for 30 minutes, or add an excess of 7N NH3 in MeOH (approx. 5-10 equivalents).

-

Seal the vessel and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by trituration with diethyl ether to precipitate the hydrochloride salt of the final product, followed by filtration, or by reverse-phase chromatography.

-

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure has been obtained and that residual starting materials or intermediates have been removed.

Challenges and Future Directions

While a powerful pharmacophore, the 1H-pyrrole-2-carboximidamide core is not without its challenges. The strong basicity of the amidine group can lead to high polar surface area (PSA) and poor cell permeability, potentially limiting oral bioavailability. Furthermore, metabolic stability can be a concern.

Future research is focused on:

-

Prodrug Strategies: Masking the cationic amidine group with a cleavable moiety to improve cell penetration, which is then removed intracellularly to reveal the active inhibitor.

-

Bioisosteric Replacement: Exploring more complex, less basic replacements for the amidine that retain the key hydrogen bonding interactions but have more favorable physicochemical properties.

-

Target Expansion: Applying the pharmacophore to new and emerging target classes where arginine or cationic substrate recognition is a key feature, such as in epigenetic enzymes or RNA-binding proteins.

Conclusion

The 1H-pyrrole-2-carboximidamide has cemented its place as a cornerstone pharmacophore in medicinal chemistry. Its ability to act as a rigid, cationic mimic of arginine provides a powerful and validated starting point for the design of potent and selective enzyme inhibitors. A thorough understanding of its molecular interactions, coupled with robust synthetic strategies and a data-driven approach to SAR, will continue to fuel the discovery of novel therapeutics across a spectrum of diseases. This guide serves as a foundational resource for scientists aiming to harness the full potential of this remarkable scaffold.

References

-

Flinn, N., et al. (2021). Structure-Based Design of Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

Freeman-Cook, K. D., et al. (2010). Design and optimization of a series of 2-carboxamido-3-aminopyrrole and -thiophene derivatives as inhibitors of Akt/PKB. Bioorganic & Medicinal Chemistry Letters. [Link]

A Strategic Guide to Unveiling the Therapeutic Targets of 1H-pyrrole-2-carboximidamide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1H-pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1][2][3] Its versatile structure allows for diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2][4][5] This guide focuses on a specific, under-explored derivative, 1H-pyrrole-2-carboximidamide, and provides a comprehensive strategic framework for identifying and validating its potential therapeutic targets. We move beyond simple literature review to offer a practical roadmap, grounded in established methodologies, that explains the causal logic behind experimental choices. This whitepaper details a multi-pronged approach beginning with hypothesis generation based on established pharmacophores, followed by unbiased target discovery using chemoproteomics, and culminating in rigorous biophysical validation. Detailed protocols for key validation assays—the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC)—are provided to empower research teams to confidently deconvolve the mechanism of action of this promising chemical entity.

The Therapeutic Landscape of the Pyrrole Scaffold: A Foundation for Inquiry

The rationale for investigating 1H-pyrrole-2-carboximidamide is built upon the extensive and proven success of the pyrrole motif in drug discovery. This five-membered nitrogen-containing heterocycle is a cornerstone of many approved therapeutics, demonstrating its ability to interact with a wide array of biological targets.[4][6]

The core structure of 1H-pyrrole-2-carboximidamide presents two key features for molecular recognition:

-

The 1H-Pyrrole Ring: An aromatic system capable of participating in hydrogen bonding (as a donor via the N-H) and hydrophobic interactions. It serves as a rigid scaffold to orient other functional groups.

-

The 2-Carboximidamide Group: A strongly basic moiety that is protonated at physiological pH. This feature makes it an excellent candidate for forming strong hydrogen bonds and salt bridges with acidic amino acid residues (e.g., Aspartate, Glutamate) in a protein's active site. Its structure is also analogous to moieties found in natural products that recognize nucleic acids.

A survey of existing pyrrole-based drugs provides a compelling basis for hypothesizing potential target classes.

| Drug Name | Core Structure Feature | Therapeutic Area | Primary Molecular Target(s) |

| Sunitinib | Pyrrole-indolin-2-one | Oncology | Receptor Tyrosine Kinases (VEGFRs, PDGFRs)[5][7] |

| Ketorolac | Pyrrole-acetic acid | Anti-inflammatory | Cyclooxygenases (COX-1, COX-2)[5][6] |

| Atorvastatin | Pyrrole-heptanoic acid | Cardiovascular | HMG-CoA Reductase[5] |

| Netropsin | N-methylpyrrole carboxamide | Antimicrobial/Antiviral | DNA Minor Groove (AT-rich regions)[8][9][10] |

| Remdesivir | Pyrrolotriazine | Antiviral | Viral RNA-dependent RNA polymerase (RdRP)[5] |

Table 1: Representative approved drugs containing a pyrrole scaffold, highlighting their diverse molecular targets and therapeutic applications.

High-Probability Target Classes for 1H-pyrrole-2-carboximidamide

Based on the chemical features of the molecule and the precedent set by related compounds, we can prioritize several high-potential target families for investigation.

Protein Kinases

The pyrrole ring is a well-established hinge-binding motif in many kinase inhibitors.[11][12] The pyrrole N-H group can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. Fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, are particularly effective as inhibitors of kinases like EGFR, VEGFR, and Aurora kinases.[5][13][14] The carboximidamide group could provide additional anchoring interactions within the ATP-binding pocket.

DNA/RNA and Associated Proteins

The natural products Netropsin and Distamycin are oligopeptides containing N-methylpyrrole units that bind with high affinity to the minor groove of A-T rich DNA.[8][15] Their mechanism involves hydrogen bonding between the amide N-H groups and the O2 of thymine and N3 of adenine. The carboximidamide group of our lead compound is a structural and electronic mimic of the guanidinium groups on these natural products, suggesting a strong possibility of DNA or RNA interaction.[10] Consequently, proteins that process nucleic acids, such as topoisomerases , are also plausible targets.[16]

Microbial-Specific Enzymes

Pyrrole derivatives have demonstrated potent antibacterial and antifungal activities.[4][17][18][19] Documented targets in bacteria include DNA gyrase and topoisomerase IV , where pyrrolamides form key interactions in the ATP-binding site.[4] In the context of tuberculosis, the essential mycolic acid transporter MmpL3 has been identified as a target for pyrrole-2-carboxamides, a closely related chemical class.[20] The positive charge of the carboximidamide could enhance accumulation within bacterial cells, particularly in acidic environments.[4]

A Validated Workflow for Target Deconvolution

Identifying the correct molecular target is a critical step in drug development. A robust strategy combines unbiased discovery with rigorous, quantitative validation. The following workflow provides a self-validating system to move from a bioactive compound to a confirmed, high-confidence target.

Phase 1: Chemoproteomics for Unbiased Target Identification

Chemoproteomics is a powerful approach to identify the molecular targets of a small molecule directly from a complex biological sample without prior assumptions.[21][22][23] Affinity-based methods are particularly effective.[24] The compound of interest is chemically modified with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell or tissue lysate. Proteins that bind to the compound are "fished" out of the proteome, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. This provides a list of high-probability candidate targets.

Phase 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

A critical step after identifying potential targets is to confirm that the compound engages them within the complex milieu of an intact cell.[25] CETSA is an invaluable tool for this purpose.[26][27] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[28] In a CETSA experiment, cells are treated with the compound or a vehicle control, then heated to various temperatures.[27] At a given temperature, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. After cell lysis and removal of aggregates, the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of target engagement.[29]

Phase 3: Isothermal Titration Calorimetry (ITC) for Biophysical Validation

Once a target has been confirmed to be engaged in cells, the direct binding interaction must be characterized quantitatively. ITC is the gold standard for this measurement.[30] It is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[31][32] By titrating the compound into a solution containing the purified target protein, ITC can determine the binding affinity (Kd), stoichiometry of the interaction (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[33] This complete thermodynamic profile is invaluable for structure-activity relationship (SAR) studies and lead optimization.

| Methodology | Principle | Primary Output | Key Advantage |

| Chemoproteomics | Affinity capture of binding partners from a proteome. | List of candidate protein targets. | Unbiased, discovery-oriented.[22] |

| CETSA | Ligand binding increases protein thermal stability. | Target protein melting curve; evidence of engagement. | Confirms target interaction in a physiological (intact cell) context.[26] |

| ITC | Measures heat changes upon molecular binding. | Binding affinity (Kd), stoichiometry (n), ΔH, ΔS. | Gold-standard, quantitative biophysical characterization.[31] |

Table 2: Comparison of key methodologies for target identification and validation.

Key Experimental Protocols

The following protocols provide a detailed, step-by-step guide for executing the core validation experiments.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if 1H-pyrrole-2-carboximidamide engages a candidate target protein in intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture the relevant cell line to ~80% confluency.

-

Harvest cells and resuspend in culture medium or a suitable buffer (e.g., PBS) to a concentration of 2-5 x 107 cells/mL.

-

Aliquot the cell suspension. Treat aliquots with 1H-pyrrole-2-carboximidamide (e.g., at 1, 10, and 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 1-2 hours at 37°C to allow for compound uptake and binding.[26]

-

-

Thermal Challenge:

-

Transfer 50-100 µL of each treated cell suspension into separate PCR tubes.

-

Place the tubes in a thermal cycler with a heated lid.

-

Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.

-

Immediately cool the samples to 4°C.[26]

-

-

Cell Lysis and Aggregate Removal:

-

Lyse the cells by adding a lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40) followed by 3-5 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Analyze the amount of the soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody against the target protein.

-

Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control as a function of temperature.

-

A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

-

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity and thermodynamics of 1H-pyrrole-2-carboximidamide to a purified target protein.

Methodology:

-

Sample Preparation (Critical Step):

-

Express and purify the target protein to >95% homogeneity.

-

Perform extensive dialysis of the protein against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The compound must be dissolved in the exact same buffer from the final dialysis step to minimize heats of dilution.

-

Accurately determine the concentrations of the protein (e.g., by A280) and the compound (e.g., by UV-Vis or NMR). A typical setup uses 10-50 µM protein in the sample cell and a 10-20 fold higher concentration of the compound in the syringe.

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument cells and syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell (~200-300 µL) and the compound solution into the injection syringe (~40-50 µL).

-

-

Titration Experiment:

-

Allow the system to equilibrate thermally.

-

Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the compound solution into the protein solution.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (µcal/sec).

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) using the instrument's software. This fit will yield the key thermodynamic parameters: Ka (from which Kd = 1/Ka is calculated), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Conclusion and Future Directions

The 1H-pyrrole-2-carboximidamide scaffold represents a promising starting point for novel therapeutic development, backed by the proven track record of the pyrrole core. Its unique carboximidamide moiety suggests potential interactions with target classes, like nucleic acids and kinases, that are distinct from its more common carboxamide cousins. The strategic workflow outlined in this guide—combining unbiased discovery with rigorous cellular and biophysical validation—provides a clear and reliable path to deconvolve its mechanism of action. By systematically identifying its molecular targets, researchers can unlock the full therapeutic potential of this compound and pave the way for the development of next-generation targeted therapies.

References

-

Popa, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

-

Li, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

-

Serrano-Serrano, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. PubMed. Available at: [Link]

-

Abdel-Ghani, N. T., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. Available at: [Link]

-

TA Instruments. (2026). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

-

Dymek, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Wang, Z., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. Available at: [Link]

-

Dasgupta, D., et al. (1987). Interaction of synthetic analogues of distamycin and netropsin with nucleic acids. Does curvature of ligand play a role in distamycin-DNA interactions? PubMed. Available at: [Link]

-

Dymek, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

-

Archer, R. P. (2007). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

-

ResearchGate. (2026). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]

-

Veselkov, A. N., et al. (2000). Binding of Distamycin A and Netropsin to the 12mer DNA Duplexes Containing Mixed AT·GC Sequences with At Most Five or Three Successive AT Base Pairs. ACS Publications. Available at: [Link]

-

Robertson, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (2024). Bentham Science Publishers. Available at: [Link]

- Yang, T-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Source Document].

-

ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Netropsin and distamycin as examples of natural DNA-binding drugs. ResearchGate. Available at: [Link]

-

Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link]

-

ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. Available at: [Link]

-

Gîrbea, G-C., et al. (2023). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

-

Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Singh, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

-

Krylov, A. S., et al. (1985). [Specific protection of DNA by distamycin A, netropsin and bis-netropsins against the action of DNAse I]. PubMed. Available at: [Link]

-

Nomura, D. (2026). Reimagining Druggability using Chemoproteomic Platforms. YouTube. Available at: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Available at: [Link]

-

Chen, Y-L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Available at: [Link]

-

Kamal, A., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ACS Publications. Available at: [Link]

-

Lanning, B. R., et al. (2014). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. Available at: [Link]

-

Bakr, R. B., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

-

Paketurytė, V., et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

-

Hafez, H. N., et al. (2008). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. PubMed. Available at: [Link]

-

Dasgupta, D., et al. (1984). Interaction of non-intercalative drugs with DNA: Distamycin analogues. Indian Academy of Sciences. Available at: [Link]

-

Mi, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

Khamar, A. A., et al. (2021). Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs. PubMed. Available at: [Link]

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. Interaction of synthetic analogues of distamycin and netropsin with nucleic acids. Does curvature of ligand play a role in distamycin-DNA interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Specific protection of DNA by distamycin A, netropsin and bis-netropsins against the action of DNAse I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ias.ac.in [ias.ac.in]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. news-medical.net [news-medical.net]

- 28. bio-protocol.org [bio-protocol.org]

- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 31. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 33. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of 1H-Pyrrole-2-Carboximidamide Derivatives

For: Researchers, medicinal chemists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient one-pot synthesis of 1H-pyrrole-2-carboximidamide derivatives. These compounds are of significant interest in medicinal chemistry due to the established biological activity of the pyrrole nucleus and the advantageous physicochemical properties of the carboximidamide group. The carboximidamide (amidine) moiety is a key structural motif in numerous therapeutic agents and often serves as a bioisostere for amides, offering improved metabolic stability.[1][2] This application note details a proposed one-pot, two-step synthetic strategy, grounded in established chemical principles, to facilitate the discovery and development of novel pyrrole-based therapeutics.

Introduction: The Strategic Importance of 1H-Pyrrole-2-Carboximidamides in Drug Discovery

The pyrrole scaffold is a privileged heterocycle, forming the core of a vast array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The functionalization of the pyrrole ring is a key strategy for modulating the biological activity of these compounds. The 1H-pyrrole-2-carboximidamide moiety, in particular, represents a compelling target for medicinal chemists.

The carboximidamide (amidine) group is a versatile functional group known for its ability to engage in various non-covalent interactions, such as hydrogen bonding and salt bridges, which are crucial for molecular recognition at biological targets.[5] Furthermore, amidines are recognized as effective bioisosteres of amides.[1][2][6][7][8] The replacement of a metabolically labile amide bond with a more robust amidine can lead to compounds with enhanced pharmacokinetic profiles, a critical consideration in drug development.[1][2]

Despite their potential, the synthesis of 1H-pyrrole-2-carboximidamide derivatives, especially through efficient one-pot procedures, is not extensively documented. This guide aims to bridge this gap by presenting a rational, multi-step, one-pot protocol that combines the synthesis of a key intermediate, pyrrole-2-carbonitrile, with its subsequent conversion to the target carboximidamide.

Reaction Mechanism and Key Principles: A Proposed One-Pot Strategy

The proposed one-pot synthesis of 1H-pyrrole-2-carboximidamide derivatives is a two-step process conducted in a single reaction vessel without the isolation of intermediates. This strategy enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying the purification process.

Step 1: In-situ formation of a substituted 1H-pyrrole-2-carbonitrile. This can be achieved through various established methods for pyrrole synthesis. A particularly effective approach is a multicomponent reaction, for instance, a variation of the Barton-Zard synthesis or other cyclocondensation reactions that yield polysubstituted pyrroles with a cyano group at the 2-position.[9]

Step 2: In-situ conversion of the pyrrole-2-carbonitrile to the carboximidamide via a modified Pinner reaction. The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (Pinner salt), which is then treated with an amine to yield the amidine.[10][11][12][13] In our proposed one-pot protocol, after the formation of the pyrrole-2-carbonitrile, the reaction conditions are adjusted to facilitate the Pinner reaction in the same pot.

The overall proposed transformation is depicted below:

Figure 1: Proposed One-Pot Reaction Workflow. This diagram illustrates the sequential formation of the pyrrole-2-carbonitrile intermediate followed by its conversion to the final carboximidamide product within a single reaction vessel.

Experimental Protocol: A Detailed Step-by-Step Guide

This section outlines a representative, proposed one-pot protocol for the synthesis of a model 1H-pyrrole-2-carboximidamide derivative. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) may be necessary for different substrates.

Materials and Equipment

-

Reagents:

-

Starting materials for pyrrole synthesis (e.g., a suitable 1,4-dicarbonyl compound and a primary amine for a Paal-Knorr type synthesis, or components for a multicomponent reaction leading to a 2-cyanopyrrole).

-

Anhydrous alcohol (e.g., ethanol or methanol).

-

Anhydrous strong acid (e.g., hydrogen chloride gas or a solution in a non-aqueous solvent).

-

Primary or secondary amine for the final aminolysis step.

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran).

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography).

-

-

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Inert atmosphere setup (e.g., nitrogen or argon balloon).

-

Apparatus for handling anhydrous reagents and solvents.

-

Standard laboratory glassware for workup and purification.

-

Analytical instrumentation for reaction monitoring and product characterization (TLC, LC-MS, NMR).

-

Step-by-Step Protocol (Proposed)

Step 1: One-Pot Synthesis of the 1H-Pyrrole-2-carbonitrile Intermediate

-

To a dry round-bottom flask under an inert atmosphere, add the starting materials for the chosen pyrrole synthesis method that yields a 2-cyanopyrrole. For example, for a multicomponent reaction, add the enone, aminoacetonitrile, and any other required components.[9]

-

Add the appropriate anhydrous solvent and catalyst as dictated by the chosen pyrrole synthesis method.

-

Stir the reaction mixture at the optimized temperature for the time required to ensure complete formation of the 1H-pyrrole-2-carbonitrile intermediate. Monitor the reaction progress by TLC or LC-MS.

Step 2: In-situ Conversion to the 1H-Pyrrole-2-carboximidamide

-

Once the formation of the pyrrole-2-carbonitrile is complete, cool the reaction mixture to 0 °C.

-

Add an anhydrous alcohol (e.g., 5-10 equivalents of ethanol) to the reaction mixture.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., dioxane) while maintaining the temperature at 0 °C. The formation of the Pinner salt intermediate may be observed as a precipitate.

-

Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring the consumption of the nitrile by TLC or LC-MS.

-

After the formation of the Pinner salt is complete, cool the reaction mixture back to 0 °C.

-

Slowly add a solution of the desired primary or secondary amine (2-3 equivalents) in an anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for an additional period (typically 1-12 hours) until the Pinner salt is fully converted to the desired 1H-pyrrole-2-carboximidamide. Monitor the reaction progress by TLC or LC-MS.

Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-pyrrole-2-carboximidamide derivative.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Key Reaction Parameters

The following table summarizes key parameters for the proposed one-pot synthesis. These are starting points and may require optimization for specific substrates.

| Parameter | Step 1: Pyrrole Formation | Step 2: Amidine Formation |

| Key Reagents | Varies (e.g., enone, aminoacetonitrile) | Anhydrous alcohol, HCl, Amine |

| Solvent | Anhydrous, non-protic (e.g., THF, DCM) | Same as Step 1 |

| Temperature | Varies (e.g., room temp. to reflux) | 0 °C to room temperature |

| Reaction Time | 2 - 24 hours | 2 - 12 hours |

| Monitoring | TLC, LC-MS | TLC, LC-MS |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low yield of pyrrole intermediate | Incomplete reaction; side reactions. | Optimize temperature, reaction time, and catalyst loading for Step 1. Ensure all reagents and solvents are anhydrous. |

| Incomplete conversion of nitrile to Pinner salt | Insufficient acid or alcohol; moisture. | Use a larger excess of anhydrous alcohol and/or HCl. Ensure strictly anhydrous conditions. |

| Formation of amide byproduct | Presence of water during the Pinner reaction. | Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a rigorously inert atmosphere. |

| Low yield of final amidine | Incomplete reaction with the amine. | Increase the reaction time or temperature for the aminolysis step. Use a slight excess of the amine. |

| Difficult purification | Formation of multiple byproducts. | Re-optimize the reaction conditions for each step individually before attempting the one-pot procedure. Consider a two-step, one-pot approach with solvent exchange if necessary. |

Safety Precautions

-

Hydrogen Chloride: Anhydrous HCl is a corrosive and toxic gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Anhydrous Solvents: Anhydrous solvents are often flammable. Handle them away from ignition sources and in a well-ventilated area.

-

Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine and handle with appropriate PPE.

-

General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the potential hazards of all chemicals used and follow standard laboratory safety procedures.

Conclusion

The proposed one-pot synthesis of 1H-pyrrole-2-carboximidamide derivatives offers a promising and efficient route to a class of compounds with significant potential in drug discovery. By combining established synthetic methodologies in a sequential, one-pot fashion, this approach can accelerate the synthesis of novel chemical entities for biological screening. Further optimization and exploration of the substrate scope of this protocol are encouraged to fully realize its potential in medicinal chemistry.

References

- G. A. Patani and E. J. LaVoie, "Bioisosterism: A Rational Approach in Drug Design," Chemical Reviews, vol. 96, no. 8, pp. 3147-3176, 1996.

- R. A. Batey, "Synthesis of Pyrroles and their Derivatives," in Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, vol. 13, E. J. Thomas, Ed. Stuttgart: Georg Thieme Verlag, 2000, pp. 443-602.

- A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases," Journal of Combinatorial Chemistry, vol. 1, no. 1, pp. 55-68, 1999.

- S. Caron, L. Wei, J. Douville, and A. Ghosh, "2,2,2-Trifluoro- and Trichloroethyl Imidates: Excellent Reagents for the Preparation of Amidines under Mild Reaction Conditions," The Journal of Organic Chemistry, vol. 75, no. 3, pp. 945-947, 2010.

- V. F. Ferreira et al., "Bioactive Pyrrole-Based Compounds with Target Selectivity," Molecules, vol. 25, no. 23, p. 5634, 2020.

- A. R. Katritzky, C. Cai, and S. K. Singh, "Microwave-Assisted Synthesis of Polysubstituted Amidines from Imidoylbenzotriazoles," The Journal of Organic Chemistry, vol. 71, no. 9, pp. 3375-3380, 2006.

- A. K. Denny, "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes," Journal of Medicinal Chemistry, vol. 63, no. 15, pp. 7915-7961, 2020.

- M. A. McGowan, C. Z. McAvoy, and S. L. Buchwald, "Palladium-Catalyzed N-Arylation of Amidines and a One-Pot Synthesis of Quinazolines," Organic Letters, vol. 14, no. 14, pp. 3800-3803, 2012.

- A. Pinner and F. Klein, "Umwandlung der Nitrile in Imide," Berichte der deutschen chemischen Gesellschaft, vol. 10, no. 2, pp. 1889-1897, 1877.

- S. H. L. Verhelst, "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides," WuXi AppTec Content, 2024.

- J. Opatz et al., "Recent Advancements in Pyrrole Synthesis," Molecules, vol. 24, no. 1, p. 144, 2019.

- S. M. Ali, M. I. Hassan, and S. T. A. Shah, "Synthesis of Novel Pyrroles and Fused Pyrroles as Antifungal and Antibacterial Agents," Scientific Reports, vol. 11, no. 1, p. 19725, 2021.

- D. Zhang, H. Huang, et al.

- A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "Prediction of Hydrophobicity and Amphiphilicity in Drug Design," in Encyclopedia of Computational Chemistry, P. v. R. Schleyer et al., Eds. John Wiley & Sons, 1998.

- S. Vladimirova, "SYNTHESIS OF 2-HYDROXYNAPHTHYL PYRROLES BY ONE-POT THREE-COMPONENT REACTION UNDER SOLVENT-FREE CONDITIONS," Journal of Chemical Technology and Metallurgy, vol. 55, no. 4, pp. 719-723, 2020.

- M. Adib, M. Tavoosi, and E. Sheikhi, "A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid," Organic Chemistry Research, vol. 2, no. 2, pp. 136-141, 2016.

- M. Galimberti et al., "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy," Polymers, vol. 16, no. 4, p. 505, 2024.

- M. Meanwell, "A Guide to Bioisosteres," Biorganic & Medicinal Chemistry, vol. 26, no. 12, pp. 2529-2561, 2018.

-

Wikipedia, "Imidazole," [Online]. Available: [Link].

- A. Pinner, "Ueber die Umwandlung der Nitrile in Imide," Berichte der deutschen chemischen Gesellschaft, vol. 11, no. 2, pp. 1475-1488, 1878.

-

Organic Chemistry Portal, "Pinner Reaction," [Online]. Available: [Link].

- M. A. Kilic-Kurt, "Synthesis and anticancer activity of novel pyrrolo[2,3-d]pyrimidine derivatives," Medicinal Chemistry Research, vol. 28, pp. 1434–1446, 2019.

- V. Bhardwaj et al., "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics," RSC Advances, vol. 5, no. 20, pp. 15233-15266, 2015.

-

Wikipedia, "Pinner reaction," [Online]. Available: [Link].

- A. F. Abdel-Magid, "The Pinner Reaction," in Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010.

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design | MDPI [mdpi.com]

- 8. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Pinner reaction - Wikipedia [en.wikipedia.org]

- 13. Pinner Reaction [organic-chemistry.org]

Application Notes and Protocols for the Development of 1H-Pyrrole-2-Carboximidamide Derivatives as Novel Antimicrobial Agents

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1][2] The pyrrole ring is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4] Pyrrole derivatives have been shown to target various essential cellular processes in microbes, making them a promising starting point for the development of new antimicrobial agents.[1][3][4] This document provides a comprehensive guide for researchers on the application of 1H-pyrrole-2-carboximidamide and its derivatives as a potential new class of antimicrobial agents.

While much of the existing research has focused on pyrrole-2-carboxamides and pyrrole-2-carboxylates, the carboximidamide functional group offers unique physicochemical properties, including increased basicity and the potential for enhanced interactions with biological targets through hydrogen bonding and electrostatic interactions. This makes the 1H-pyrrole-2-carboximidamide scaffold a compelling, yet underexplored, area for antimicrobial drug discovery.

These application notes will guide the user through the proposed synthesis of 1H-pyrrole-2-carboximidamide derivatives, detailed protocols for their antimicrobial evaluation, and methodologies for investigating their mechanism of action and structure-activity relationships (SAR).

Synthesis and Characterization of 1H-Pyrrole-2-Carboximidamide Derivatives

The synthesis of novel compounds is the foundational step in any drug discovery program. While specific literature on the synthesis of 1H-pyrrole-2-carboximidamide is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The following protocol outlines a general method starting from a readily available pyrrole precursor.

Proposed Synthetic Pathway

A common and effective method for the synthesis of amidines is the Pinner reaction, which proceeds via an imidate intermediate from a nitrile. Therefore, the proposed synthesis of 1H-pyrrole-2-carboximidamide and its derivatives begins with the corresponding 1H-pyrrole-2-carbonitrile.

Protocol 1: Synthesis of 1H-Pyrrole-2-carboximidamide Hydrochloride

Objective: To synthesize 1H-pyrrole-2-carboximidamide hydrochloride from 1H-pyrrole-2-carbonitrile.

Materials:

-

1H-pyrrole-2-carbonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride (gas or generated in situ)

-

Anhydrous diethyl ether

-

Ammonia (in anhydrous ethanol)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Gas dispersion tube

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt):

-

Dissolve 1H-pyrrole-2-carbonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue passing HCl gas until the solution is saturated.

-

Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The ethyl 1H-pyrrole-2-carboximidate hydrochloride (Pinner salt) will precipitate as a white solid.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Conversion to the Carboximidamide Hydrochloride:

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Add a solution of ammonia in anhydrous ethanol dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield 1H-pyrrole-2-carboximidamide hydrochloride.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N).

-

Elemental Analysis: To confirm the elemental composition.

Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial activity of the synthesized 1H-pyrrole-2-carboximidamide derivatives is crucial to determine their potential as therapeutic agents. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]

Protocol 2: Broth Microdilution MIC Assay

Objective: To determine the MIC of 1H-pyrrole-2-carboximidamide derivatives against a panel of pathogenic bacteria.

Materials:

-

Synthesized 1H-pyrrole-2-carboximidamide derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and multichannel pipettes

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to the desired starting concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to wells 1-11.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[5]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[5]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]

Protocol 3: MBC Determination

Objective: To determine if the antimicrobial effect of 1H-pyrrole-2-carboximidamide derivatives is bactericidal or bacteriostatic.

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile micropipettes and tips

Procedure:

-

Subculturing: Following the MIC reading, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Spot-plate the aliquot onto a TSA plate.

-

Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of the compound that results in no bacterial growth on the TSA plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[6]

Cytotoxicity Assessment

To be a viable drug candidate, an antimicrobial agent must exhibit selective toxicity towards microbes with minimal effects on host cells. Cytotoxicity assays are therefore a critical component of the evaluation process.

Protocol 4: XTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of 1H-pyrrole-2-carboximidamide derivatives against a mammalian cell line.

Materials:

-

Synthesized 1H-pyrrole-2-carboximidamide derivatives

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

-

Electron-coupling reagent

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours.

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions. The XTT assay is advantageous over the MTT assay as it produces a water-soluble formazan product, simplifying the procedure.[7]

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.

-